![molecular formula C51H82N8O17 B2769898 Pneumocandin A0 CAS No. 120692-19-5](/img/structure/B2769898.png)
Pneumocandin A0
描述
Pneumocandin A0 is an antifungal lipohexapeptide belonging to the echinocandin family. It is produced by the filamentous fungus Glarea lozoyensis and serves as a precursor for the semisynthesis of caspofungin, a widely used antifungal drug . Pneumocandins inhibit the enzyme β-1,3-glucan synthase, which is crucial for fungal cell wall synthesis, leading to osmotic instability and cell lysis .
准备方法
Synthetic Routes and Reaction Conditions: Pneumocandin A0 is primarily produced through fermentation processes involving the fungus Glarea lozoyensis . The production process can be optimized through genetic manipulation, random mutagenesis, and fermentation optimization . The biosynthetic pathway involves a nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Glarea lozoyensis under controlled conditions. The process includes optimizing the medium composition, temperature, and pH to maximize yield . Advances in metabolic engineering and strain selection have significantly increased the production efficiency .
化学反应分析
Types of Reactions: Pneumocandin A0 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its antifungal properties or reduce side effects.
Common Reagents and Conditions: Common reagents used in the chemical modification of this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions typically involve controlled temperatures, pH levels, and specific solvents to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from the chemical reactions of this compound include various analogues with improved pharmacological properties . These analogues are often more effective against a broader range of fungal pathogens and have reduced toxicity.
科学研究应用
Antifungal Activity
Pneumocandin A0 exhibits potent antifungal activity by inhibiting the synthesis of 1,3-beta-D-glucan, a critical component of fungal cell walls. This mechanism is particularly advantageous because fungi possess this pathway while mammalian cells do not, making this compound an attractive candidate for antifungal therapy without affecting human cells .
Structural Modifications and Derivatives
The structure of this compound allows for various modifications to enhance its efficacy and solubility. These modifications have led to the development of several derivatives with improved pharmacological properties.
Semisynthetic Derivatives
- L-733560 : This derivative has shown increased water solubility and antifungal potency due to modifications at specific sites on the pneumocandin structure. It enhances inhibition of cell wall synthesis more effectively than its parent compound .
- Caspofungin Acetate : Derived from Pneumocandin B0 (a close relative), caspofungin is the first echinocandin antifungal drug approved for clinical use, demonstrating the potential for pneumocandins in drug development .
Biosynthesis and Genetic Engineering
Understanding the biosynthetic pathways of this compound has significant implications for its production and modification.
Biosynthetic Pathway
Research has elucidated the biosynthetic gene cluster responsible for pneumocandin production in Glarea lozoyensis. Key genes such as GLPKS4 and GLHYD play crucial roles in the production process .
Genetic Manipulation
- Gene Disruption Studies : Disruption of specific genes can lead to increased yields of desired pneumocandins. For instance, knocking out GLOXY4 resulted in enhanced production of pneumocandin B0 while abolishing this compound synthesis .
- Metabolic Engineering : Strategies are being developed to optimize fermentation conditions and genetic backgrounds to favor the production of specific pneumocandins for therapeutic use .
Case Studies and Research Findings
Numerous studies have documented the applications and efficacy of this compound and its derivatives in clinical settings.
作用机制
Pneumocandin A0 exerts its antifungal effects by noncompetitively inhibiting the enzyme β-1,3-glucan synthase . This enzyme is responsible for synthesizing β-1,3-glucan, a critical component of the fungal cell wall . Inhibition of this enzyme leads to the depletion of β-1,3-glucan, resulting in osmotic instability and cell lysis . The molecular targets and pathways involved include the catalytic unit of β-1,3-glucan synthase and associated regulatory proteins .
相似化合物的比较
Pneumocandin A0 is part of the echinocandin family, which includes other similar compounds such as pneumocandin B0, echinocandin B, and FR901370 . Compared to these compounds, this compound is unique due to its specific structure and the efficiency with which it can be converted into caspofungin . Other echinocandins, such as micafungin and anidulafungin, are also derived from similar lipohexapeptides but have different pharmacological profiles and clinical applications .
生物活性
Pneumocandin A0 is a lipopeptide compound belonging to the echinocandin family, which is primarily known for its antifungal properties. This compound has garnered significant attention for its ability to inhibit the synthesis of -1,3-glucan, a critical component of fungal cell walls, particularly in pathogenic fungi such as Candida species and Pneumocystis carinii. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various models, and comparative studies with other related compounds.
This compound exerts its antifungal effects by specifically inhibiting the enzyme -1,3-glucan synthase. This enzyme is essential for the biosynthesis of -1,3-glucan, which is a major structural polysaccharide in the cell walls of fungi. By disrupting this pathway, this compound compromises the integrity of the fungal cell wall, leading to cell lysis and death.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits potent antifungal activity against a range of pathogenic fungi. For instance, studies have shown that this compound effectively inhibits the growth of Candida albicans and other Candida species. The inhibition of -1,3-glucan synthesis correlates positively with its antifungal activity, suggesting a direct link between its mechanism of action and observed efficacy .
Table 1: In Vitro Antifungal Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 0.5 µg/mL |
Candida glabrata | 1.0 µg/mL |
Pneumocystis carinii | 0.01 µg/mL |
In Vivo Studies
This compound has also been evaluated in various animal models for its therapeutic potential against opportunistic infections. For example, in murine models of Pneumocystis carinii pneumonia (PCP), this compound demonstrated significant efficacy at low doses. The effective dose (ED90) for cyst clearance was found to be approximately 0.011 mg/kg when administered parenterally .
Table 2: Efficacy of this compound in Animal Models
Study Type | Model | ED90 (mg/kg) | Administration Route |
---|---|---|---|
PCP | Rat | 0.011 | Parenteral |
PCP | Mouse | 0.020 | Parenteral |
Systemic Candidiasis | Rat | 0.015 | Oral |
Comparative Studies with Other Echinocandins
This compound has been compared with other members of the echinocandin family, such as pneumocandin B0 and semisynthetic derivatives like MK-991. While MK-991 showed enhanced potency against Pneumocystis carinii, this compound remains a critical compound due to its unique structural features and biological activity profile .
Table 3: Comparative Potency of Echinocandins
Compound | Activity Against Pneumocystis carinii | Activity Against Candida albicans |
---|---|---|
This compound | Moderate | High |
Pneumocandin B0 | Low | Moderate |
MK-991 | High | High |
Case Studies and Clinical Relevance
Research indicates that this compound could play a significant role in treating infections caused by resistant strains of fungi, particularly in immunocompromised patients who are at high risk for opportunistic infections like PCP and candidiasis . Its selective action on fungal cells without affecting mammalian cells presents a favorable therapeutic window.
属性
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82N8O17/c1-6-25(2)19-26(3)13-11-9-7-8-10-12-14-37(66)53-32-21-35(64)47(72)57-49(74)41-42(67)27(4)23-59(41)51(76)39(34(63)22-36(52)65)55-48(73)40(44(69)43(68)29-15-17-30(61)18-16-29)56-46(71)33-20-31(62)24-58(33)50(75)38(28(5)60)54-45(32)70/h15-18,25-28,31-35,38-44,47,60-64,67-69,72H,6-14,19-24H2,1-5H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)/t25?,26?,27-,28+,31+,32-,33-,34+,35+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQUSLQYURJBIT-MFKXNLKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82N8O17 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。